molecular formula C15H19FN2O4S B6966104 N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide

Cat. No.: B6966104
M. Wt: 342.4 g/mol
InChI Key: JUYBMRXXUVBMAG-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methylsulfonylpropanamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization to form the pyrrolidinone ring

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidinone ring are believed to play key roles in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide include other fluorophenyl-substituted pyrrolidinones and sulfonamide derivatives. Examples include:

  • N-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide
  • N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological and chemical properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability and bioavailability.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-2-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-10(23(3,21)22)14(19)17(2)13-8-9-18(15(13)20)12-7-5-4-6-11(12)16/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYBMRXXUVBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1=O)C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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